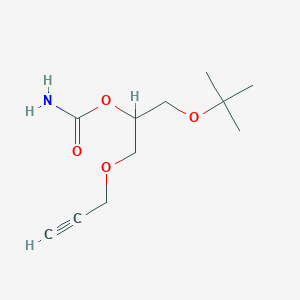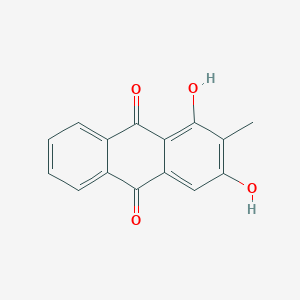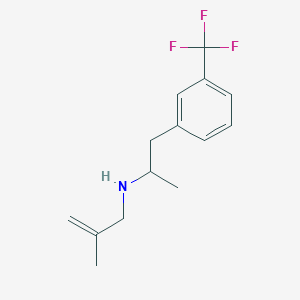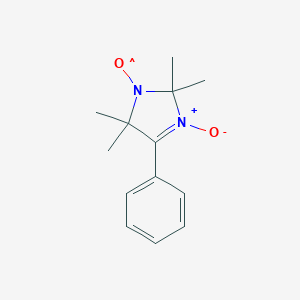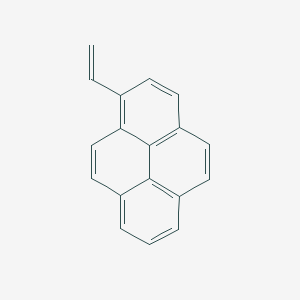
1-Vinylpyrene
概要
説明
1-Vinylpyrene is a chemical compound with the molecular formula C18H12 . It is also known by other names such as 1-Ethenylpyrene, 1-Vinylpyren, and Pyrene, 1-ethenyl- .
Molecular Structure Analysis
The molecular structure of 1-Vinylpyrene consists of 18 carbon atoms and 12 hydrogen atoms . The average mass is 228.288 Da and the monoisotopic mass is 228.093903 Da .
Physical And Chemical Properties Analysis
1-Vinylpyrene has a density of 1.2±0.1 g/cm3, a boiling point of 409.8±12.0 °C at 760 mmHg, and a flash point of 193.0±13.7 °C . It has a molar refractivity of 83.4±0.3 cm3 . It has no H bond acceptors or donors, and one freely rotating bond .
科学的研究の応用
Electrochemical and Photoelectrochemical Polymerization : 1-Vinylpyrene can be polymerized electrochemically and photoelectrochemically, leading to polymers with characteristic excimer emissions, useful in various applications including light-emitting devices (Kamat, Basheer, & Fox, 1985).
Spectroscopic Properties : Studies on the spectroscopic properties of 1-Vinylpyrene and its polymers reveal insights into their fluorescence behavior, which is crucial for applications in photonics and sensor technologies (McDonald, Echols, Price, & Fox, 1972).
Visible Light-Induced Polymerization in Semiconductor Suspensions : The photoelectrochemical polymerization of 1-Vinylpyrene in semiconductor photocatalyst suspensions under visible light opens avenues for advanced material synthesis and nanotechnology applications (Kamat & Todesco, 1987).
Noncovalent Cross-Linker for Carbon Nanotubes : 1-Vinylpyrene-based block copolymers have been developed as non-covalent cross-linkers for single-walled carbon nanotubes, indicating potential in creating advanced composite materials (Natori, Natori, Hanawa, & Ogino, 2016).
Photoinduced Electron Transfer Processes : Research on poly(1-vinylpyrene) has shown significant findings in photoinduced electron transfer processes, important for developing photovoltaic and photoresponsive materials (Khan, Ohi, Itaya, Okada, & Miyasaka, 2003).
Functionalized Poly(1-vinylpyrene) Polymers : Functionalized poly(1-vinylpyrene) polymers have been synthesized, showing diverse fluorescence behaviors, which could be exploited in optical applications and sensor technologies (Katritzky, Zhu, & Schanze, 1993).
Safety and Hazards
特性
IUPAC Name |
1-ethenylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMHMYHJGDAHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25120-43-8 | |
| Record name | Pyrene, 1-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90168961 | |
| Record name | 1-Vinylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinylpyrene | |
CAS RN |
17088-21-0 | |
| Record name | 1-Ethenylpyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Vinylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Vinylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-VINYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8HS8V7NH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


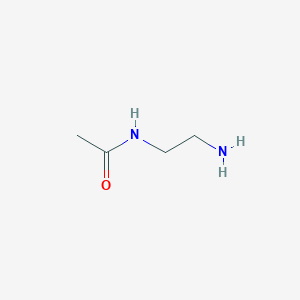
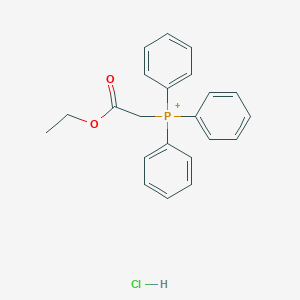
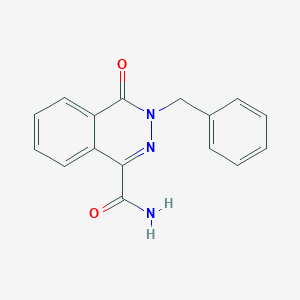
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)





